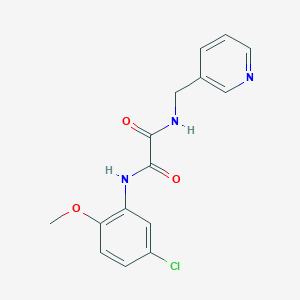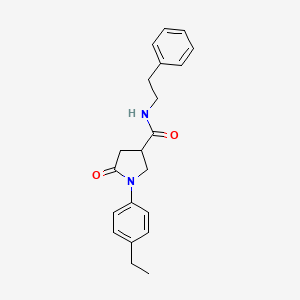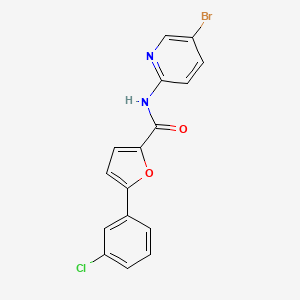
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. CEP-1347 has been shown to have neuroprotective effects in both in vitro and in vivo models of neurodegeneration, making it a promising candidate for the development of new treatments for conditions such as Parkinson's disease and Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide is not fully understood, but it is thought to act by inhibiting the activity of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is involved in a variety of cellular processes, including apoptosis, inflammation, and stress responses. Inhibition of this pathway by N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide may help to prevent neuronal death and promote neuronal survival.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. In vitro studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide can reduce the production of reactive oxygen species (ROS) and prevent the activation of caspases, which are enzymes involved in the process of apoptosis. In vivo studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide can reduce the loss of dopaminergic neurons in the substantia nigra, a key region of the brain involved in Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide is that it has been extensively studied in both in vitro and in vivo models, making it a well-characterized compound for use in laboratory experiments. However, one limitation of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide. One area of interest is the development of new formulations or delivery methods to improve its efficacy and bioavailability. Another area of interest is the identification of new targets or pathways that may be involved in its neuroprotective effects. Additionally, further studies are needed to determine the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide in human clinical trials.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide involves a multi-step process that begins with the reaction of 3-pyridinemethanol with 5-chloro-2-methoxybenzoyl chloride to form the intermediate 5-chloro-2-methoxy-N-(3-pyridinylmethyl)benzamide. This intermediate is then reacted with ethylenediamine to produce the final product, N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. In vitro studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide can protect neurons from a variety of insults, including oxidative stress, excitotoxicity, and inflammation. In vivo studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide can improve motor function and reduce neuronal loss in animal models of Parkinson's disease.
properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-22-13-5-4-11(16)7-12(13)19-15(21)14(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPIZEIDHQQGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5152224.png)
![1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5152232.png)
![N-(3-bromophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152239.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5152243.png)


![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5152257.png)

![8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate](/img/structure/B5152271.png)
![6-methyl-5-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5152285.png)


![2-phenyl-4-(4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152317.png)
